4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid ethyl ester
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Overview
Description
4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid ethyl ester is an organic compound with the molecular formula C10H18O5. This compound is characterized by the presence of an ethoxy-ethoxy group and a keto group attached to a butyric acid ethyl ester backbone. It is a colorless liquid that is soluble in organic solvents and has various applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid ethyl ester typically involves the esterification of 4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ethoxy-ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid ethyl ester involves its interaction with various molecular targets. The ethoxy-ethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the keto group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A similar compound with an ethoxy-ethoxy group but lacking the keto group.
Ethyl ethoxyacetate: Another ester with similar structural features but different functional groups.
Benzoic acid, 4-(2-ethoxyethoxy)-, 4-ethylphenyl ester: A compound with a similar ethoxy-ethoxy group but attached to a different aromatic backbone.
Uniqueness
4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid ethyl ester is unique due to the presence of both the ethoxy-ethoxy group and the keto group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-(2-ethoxyethoxy)-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-3-13-5-6-14-8-9(11)7-10(12)15-4-2/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDVQBJARASSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC(=O)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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